molecular formula C8H9BrN2O B1444381 1-(5-Bromopyridin-2-yl)azetidin-3-ol CAS No. 1339319-85-5

1-(5-Bromopyridin-2-yl)azetidin-3-ol

Cat. No.: B1444381
CAS No.: 1339319-85-5
M. Wt: 229.07 g/mol
InChI Key: GVBCECQUXJWZEI-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-2-yl)azetidin-3-ol is a chemical compound with the molecular formula C8H9BrN2O and a molecular weight of 229.07 g/mol It is characterized by the presence of a bromopyridine moiety attached to an azetidin-3-ol ring

Properties

IUPAC Name

1-(5-bromopyridin-2-yl)azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c9-6-1-2-8(10-3-6)11-4-7(12)5-11/h1-3,7,12H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBCECQUXJWZEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromopyridin-2-yl)azetidin-3-ol typically involves the reaction of 5-bromopyridine with azetidin-3-ol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the azetidin-3-ol, followed by nucleophilic substitution with 5-bromopyridine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromopyridin-2-yl)azetidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

1-(5-Bromopyridin-2-yl)azetidin-3-ol features a brominated pyridine ring attached to an azetidine moiety, which contributes to its biological activity. The presence of the hydroxyl group enhances its solubility and reactivity, making it a versatile candidate for further derivatization.

Therapeutic Applications

1. Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Its mechanism involves the inhibition of specific tyrosine kinases, which are crucial in cellular signaling pathways associated with cancer progression.

  • Case Study: A study demonstrated that derivatives of this compound could inhibit the growth of various cancer cell lines, including those resistant to conventional therapies. The compound's ability to interfere with the Syk tyrosine kinase pathway has been particularly noted, suggesting its potential in treating hematological malignancies and solid tumors .

2. Antimicrobial Activity

The compound has shown effectiveness against a range of bacterial strains. The bromine substitution on the pyridine ring is believed to enhance its binding affinity to bacterial enzymes.

  • Case Study: In vitro tests revealed that this compound inhibited the growth of Gram-positive and Gram-negative bacteria, indicating its potential as a new antimicrobial agent .

3. Neurological Disorders

There is ongoing research into the neuroprotective effects of this compound. Preliminary studies suggest that it may modulate neurotransmitter systems, providing a basis for its application in treating conditions such as Alzheimer’s disease and other neurodegenerative disorders.

Future Research Directions

Further investigation into the pharmacokinetics and toxicity profiles of this compound is essential for advancing its development as a therapeutic agent. Clinical trials are needed to evaluate its efficacy and safety in humans.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-2-yl)azetidin-3-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Bromopyridin-2-yl)azetidin-3-ol is unique due to its specific substitution pattern and the presence of both a bromopyridine and an azetidin-3-ol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

1-(5-Bromopyridin-2-yl)azetidin-3-ol is a heterocyclic compound that combines an azetidine ring with a brominated pyridine moiety. Its unique structure suggests potential for various biological activities, making it a subject of interest in medicinal chemistry. This article delves into the biological activity of this compound, highlighting relevant research findings, case studies, and potential applications.

Structural Characteristics

The compound features:

  • Azetidine Ring : A four-membered ring containing one nitrogen atom.
  • Brominated Pyridine Moiety : A pyridine ring substituted with a bromine atom at the 5-position.

This combination enhances the compound's chemical reactivity and potential bioactivity compared to simpler derivatives.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with azetidine structures have shown promising antibacterial effects against various pathogens. The structure-activity relationship (SAR) suggests that modifications to the azetidine and pyridine components can enhance antibacterial potency .

Compound TypeStructure FeaturesNotable Activities
Azetidinoneβ-lactam antibiotic structureAntibacterial activity
3-Pyrrole-substituted AzetidinoneSimilar azetidine frameworkUsed in medicinal chemistry
Azetidine Amino Acid DerivativesContains azetidine ringVarious biological applications

Neuropharmacological Effects

This compound's structural similarities to known nicotinic acetylcholine receptor (nAChR) ligands suggest potential neuropharmacological applications. Studies on related compounds indicate that modifications at the 5-position of the pyridine ring can lead to high selectivity for specific nAChR subtypes, which are implicated in cognitive functions and neurodegenerative diseases .

Case Studies

  • Nicotinic Receptor Modulation : Research on related compounds has demonstrated their ability to act as selective agonists for α4β2-nAChRs, which are crucial for cognitive enhancement. For example, AMOP-H-OH (a related compound) showed high potency and selectivity for these receptors, indicating potential therapeutic effects in conditions like Alzheimer's disease and ADHD .
  • Antitumor Activity : Similar azetidine derivatives have been evaluated for their antitumor properties. A study highlighted the cytotoxic effects of certain azetidine-containing compounds against various cancer cell lines, suggesting that this compound may also exhibit similar activities .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The presence of the bromine atom in the pyridine ring may enhance its lipophilicity, aiding in membrane penetration and receptor binding.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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